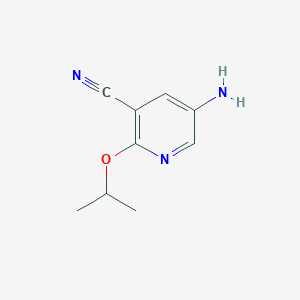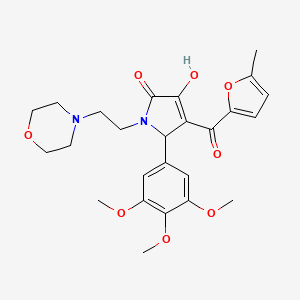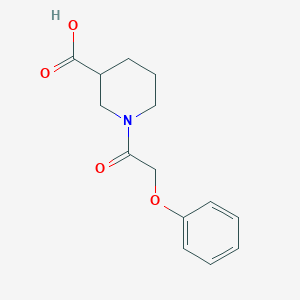
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a propan-2-yloxy group, and a carbonitrile group
科学的研究の応用
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibitors or receptor ligands due to its structural features.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine-3-carbonitrile.
Amination: The 2-chloropyridine-3-carbonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 5-position.
Alkylation: The resulting 5-amino-2-chloropyridine-3-carbonitrile is then subjected to alkylation with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Alkoxides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted pyridine derivatives.
作用機序
The mechanism of action of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
類似化合物との比較
5-Amino-2-(methoxy)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
5-Amino-2-(ethoxy)pyridine-3-carbonitrile: Contains an ethoxy group instead of a propan-2-yloxy group.
5-Amino-2-(butoxy)pyridine-3-carbonitrile: Features a butoxy group in place of the propan-2-yloxy group.
Uniqueness: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the specific steric and electronic effects imparted by the propan-2-yloxy group. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different alkoxy groups.
特性
IUPAC Name |
5-amino-2-propan-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-9-7(4-10)3-8(11)5-12-9/h3,5-6H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANYEYCQTYTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide](/img/structure/B2372234.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide](/img/structure/B2372235.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)



![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)
![methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate](/img/structure/B2372242.png)



![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
